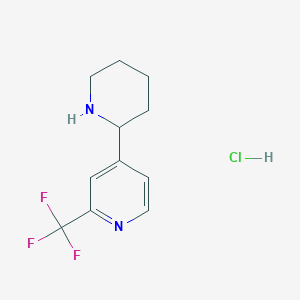
4-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a piperidine ring attached to the pyridine core, along with a trifluoromethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine hydrochloride typically involves the reaction of 2-(trifluoromethyl)pyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine hydrochloride include other pyridine derivatives with different substituents, such as:
- 4-(Piperidin-2-yl)-2-methylpyridine
- 4-(Piperidin-2-yl)-2-chloropyridine
- 4-(Piperidin-2-yl)-2-fluoropyridine
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H14ClF3N2 |
|---|---|
Molekulargewicht |
266.69 g/mol |
IUPAC-Name |
4-piperidin-2-yl-2-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C11H13F3N2.ClH/c12-11(13,14)10-7-8(4-6-16-10)9-3-1-2-5-15-9;/h4,6-7,9,15H,1-3,5H2;1H |
InChI-Schlüssel |
WVGXLGFIOJYSKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=CC(=NC=C2)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


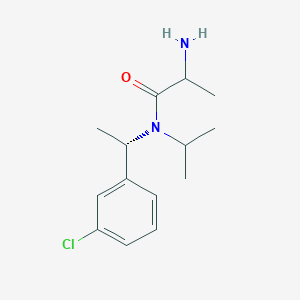
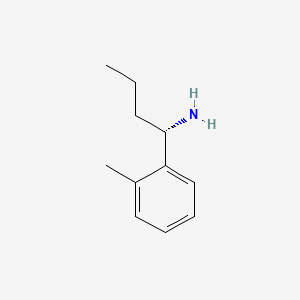
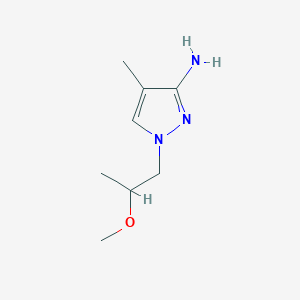
![2-Methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13087292.png)
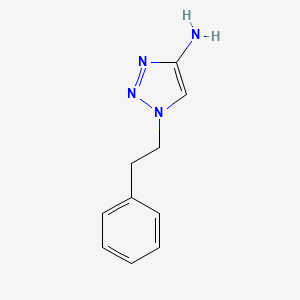

![[3-(4-Methylphenyl)oxetan-3-yl]methanamine](/img/structure/B13087305.png)
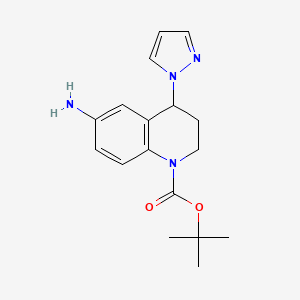
![1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13087325.png)
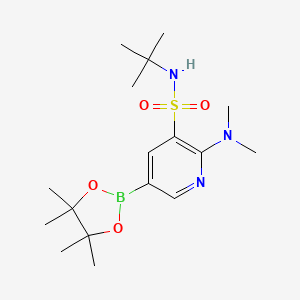


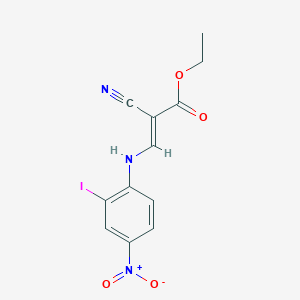
![2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B13087357.png)
